molecular formula C19H18N2O2S2 B2977580 (7-Phenyl-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 1797028-85-3

(7-Phenyl-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2977580
CAS No.: 1797028-85-3
M. Wt: 370.49
InChI Key: ICNCOOSXSRKERB-UHFFFAOYSA-N
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Description

“(7-Phenyl-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone” is a structurally complex molecule featuring three distinct heterocyclic systems:

  • 1,4-Thiazepane: A seven-membered ring containing sulfur and nitrogen atoms, substituted with a phenyl group at the 7-position. This ring’s flexibility may influence conformational dynamics in biological systems.
  • Isoxazole: A five-membered oxygen- and nitrogen-containing aromatic ring, functionalized at the 5-position with a thiophen-2-yl group.
  • Thiophene: A sulfur-containing aromatic heterocycle attached to the isoxazole moiety.

The methanone bridge links the thiazepane and isoxazole subunits, creating a hybrid architecture that combines lipophilic (phenyl, thiophene) and polar (thiazepane, isoxazole) features.

Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c22-19(15-13-16(23-20-15)18-7-4-11-24-18)21-9-8-17(25-12-10-21)14-5-2-1-3-6-14/h1-7,11,13,17H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNCOOSXSRKERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (7-Phenyl-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a thiazepan ring, an isoxazole moiety, and a thiophene substituent. This unique combination of functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The structural features of the compound contribute to its biological activity:

Structural Feature Description
Thiazepan RingProvides rigidity and may enhance binding affinity to biological targets.
Isoxazole MoietyCan participate in π-π stacking interactions, influencing pharmacological properties.
Thiophene SubstituentMay contribute to the compound's electronic properties and reactivity.

Biological Activity Predictions

Preliminary studies using computational methods like the Prediction of Activity Spectra for Substances (PASS) indicate that compounds similar to This compound exhibit a range of biological activities. These include:

  • Antimicrobial Activity : The presence of thiophene and isoxazole rings may enhance antibacterial properties.
  • Neuroprotective Effects : Compounds with similar thiazepane structures have shown potential in neuroprotection.
  • Anticancer Properties : Isoxazole-based derivatives are known for targeted activity against specific cancer cell lines.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:

  • Binding to specific enzymes or receptors, modulating their activity.
  • Potential interaction with neurotransmitter systems, given the structural similarities with known neuroactive compounds.

Case Studies and Research Findings

Several studies have been conducted on related compounds that provide insights into the biological activity of This compound :

  • Neuropharmacological Studies : Research on thiazepane derivatives has shown promising results as noncompetitive antagonists at AMPA receptors, indicating potential for anticonvulsant effects .
  • Antimicrobial Studies : A series of thiophene-containing compounds have been synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against various bacterial strains.
  • Anticancer Activity : Isoxazole-based agents have been studied for their selective cytotoxicity against cancer cell lines, suggesting that similar structures may exhibit comparable effects.

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with This compound . Key areas for investigation include:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To clarify pathways and molecular targets involved in its action.
  • Analog Synthesis : To develop derivatives with enhanced potency and selectivity.

Comparison with Similar Compounds

Key Observations :

  • The thiophene-isoxazole combination provides π-π stacking capability, contrasting with sulfur-rich thiadiazoles (e.g., C1–C4), which may prioritize sulfur-mediated interactions .
  • Unlike symmetrical bis-heterocyclic designs (C1–C4), the asymmetric architecture of the target compound could improve selectivity for asymmetric binding sites .

Physicochemical and ADMET Properties

Comparative data from analogs highlight critical factors:

Property Target Compound (Predicted) Bhole & Bhusari’s Compounds C1–C4 Derivatives
LogP ~3.5 (moderate lipophilicity) 2.8–4.1 2.5–3.2
Water Solubility Low (thiophene, phenyl) Low to moderate Moderate (polar substituents)
Metabolic Stability Potential CYP450 interactions Variable (thiazole metabolism) High (stable thiadiazole core)

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